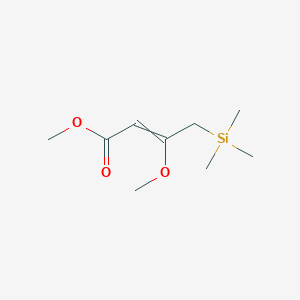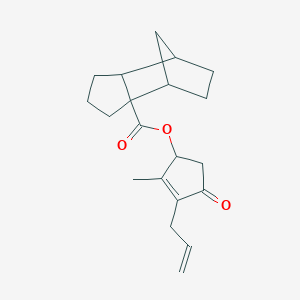
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a cyclopentene ring fused with an indene moiety, making it a subject of interest in synthetic organic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate involves multiple steps, starting with the preparation of the cyclopentene ring. The key steps include:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopentene ring using prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride.
Oxidation and Cyclization: The intermediate product undergoes oxidation using reagents like potassium permanganate, followed by cyclization to form the indene moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and Grignard reagents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various chemical processes.
Applications De Recherche Scientifique
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and affecting metabolic processes.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allethrin: A related compound with similar structural features, used as an insecticide.
Prallethrin: Another similar compound with applications in pest control.
Uniqueness
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl octahydro-3ah-4,7-methanoindene-3a-carboxylate stands out due to its unique combination of a cyclopentene ring and an indene moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93107-48-3 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C20H26O3/c1-3-5-15-12(2)18(11-17(15)21)23-19(22)20-9-4-6-16(20)13-7-8-14(20)10-13/h3,13-14,16,18H,1,4-11H2,2H3 |
Clé InChI |
LXRVLDLJBHRAFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1OC(=O)C23CCCC2C4CCC3C4)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


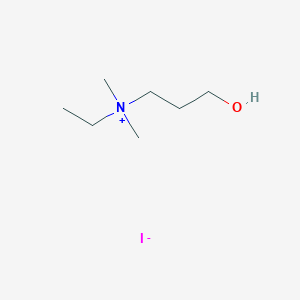
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)

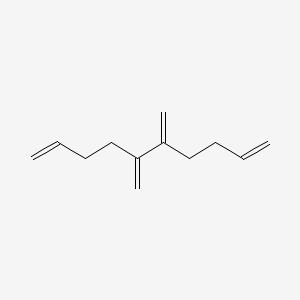
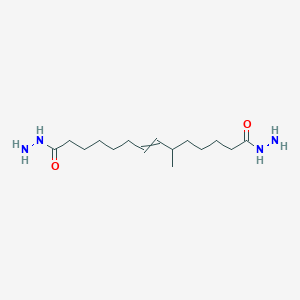
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
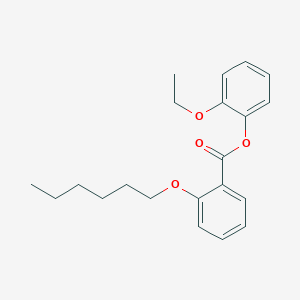
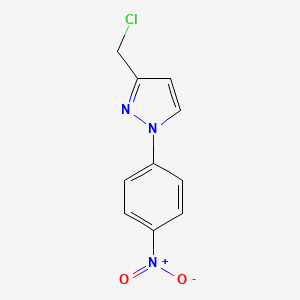
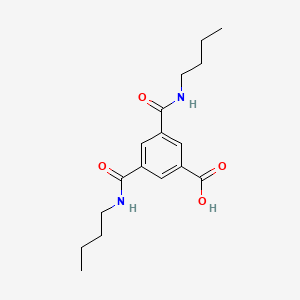
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
